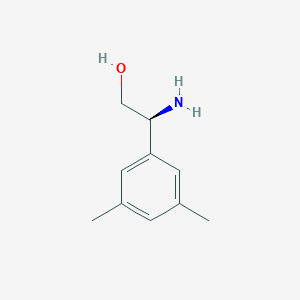

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol

Description

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol is a chiral amino alcohol with a molecular formula of C₁₀H₁₅NO (free base) and C₁₀H₁₆ClNO as its hydrochloride salt (MW: 201.69) . It features a stereogenic center at the C2 position (S-configuration) and a 3,5-dimethylphenyl substituent. This compound is utilized as a pharmaceutical intermediate, particularly in enantioselective synthesis, due to its chiral backbone. Its hydrochloride form is stored under inert atmospheres at room temperature and exhibits moderate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Properties

IUPAC Name |

(2S)-2-amino-2-(3,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFVOURVLDLEGP-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CO)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H](CO)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The process begins with dehydrogenation of the primary alcohol (e.g., 3,5-dimethylbenzyl alcohol) to form an aldehyde intermediate. An iridium catalyst then mediates hydrometalation of the phthalimido-allene, generating an (α-amino)allyliridium complex. Subsequent carbonyl addition to the aldehyde yields the anti-diastereomer of the amino alcohol with high enantioselectivity (typically >90% ee).

Experimental Protocol

Table 1: Representative Reaction Outcomes

| Substrate | Catalyst Loading | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 3,5-Dimethylbenzyl alcohol | 2 mol% | 36 | 78 | 95 |

| 4-Chlorobenzyl alcohol | 2 mol% | 48 | 82 | 97 |

This method excels in stereocontrol but requires specialized ligands and inert conditions, limiting scalability.

Reductive Amination

Reductive amination offers a straightforward route to chiral amino alcohols by condensing ketones or aldehydes with amines, followed by asymmetric reduction. VulcanChem highlights its applicability to structurally related compounds.

Synthetic Pathway

-

Imine Formation : Reaction of 3,5-dimethylphenylacetaldehyde with ammonia generates an imine intermediate.

-

Asymmetric Reduction : Catalytic hydrogenation using a chiral catalyst (e.g., Ru-BINAP) produces the (S)-enantiomer.

Optimization Parameters

Table 2: Reductive Amination Conditions

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Pressure | 50 psi H₂ |

| Catalyst | RuCl₂[(S)-BINAP] (5 mol%) |

| Reaction Time | 12–18 hours |

While operationally simpler than allylation, this method struggles with over-reduction byproducts and moderate enantioselectivity.

Nitro Compound Reduction

Reduction of nitro intermediates, as described in Benchchem, provides a high-yielding route but necessitates resolution of racemic mixtures.

Stepwise Synthesis

-

Nitroalkene Preparation : Condensation of 3,5-dimethylbenzaldehyde with nitromethane yields β-nitrostyrene.

-

Reduction : Hydrogenation over Pd/C (10 wt%) in ethanol converts the nitro group to an amine.

-

Chiral Resolution : Diastereomeric salt formation with L-tartaric acid isolates the (S)-enantiomer.

Key Data

-

Nitroalkene Reduction : 90–95% yield (racemic).

-

Resolution Efficiency : 40–50% recovery of (S)-isomer.

Table 3: Nitro Reduction Metrics

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitroalkene synthesis | EtOH, NaOH, 0°C | 88 |

| Pd/C Hydrogenation | H₂ (1 atm), 25°C, 6h | 93 |

| Chiral Resolution | L-Tartaric acid, MeOH/H₂O | 45 |

This method’s high throughput is offset by inefficient resolution, necessitating recycling of undesired enantiomers.

Comparative Analysis of Methods

Efficiency and Scalability

-

Catalytic Allylation : Superior enantioselectivity (>95% ee) but limited by catalyst cost and sensitivity.

-

Reductive Amination : Moderate yields and ee, suitable for small-scale API synthesis.

-

Nitro Reduction : High yields but low chiral efficiency, ideal for non-stereosensitive applications.

Industrial Applicability

-

Allylation remains confined to lab-scale due to specialized ligands.

-

Nitro reduction is preferred for bulk production despite resolution drawbacks.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides, esters, or other substituted products.

Scientific Research Applications

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methyl vs. Halogenated Phenyl Groups

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Steric and Electronic Effects : The 3,5-dimethylphenyl group provides steric hindrance, which may enhance selectivity in asymmetric catalysis or drug-target interactions compared to smaller substituents like fluorine .

- Toxicity : Halogenated variants, particularly chlorinated ones, show elevated hazard profiles (e.g., Xn code for dichlorophenyl analog) compared to the dimethylphenyl compound .

Enantiomeric Comparisons

Table 2: Enantiomer-Specific Differences

Key Observations :

- Biological Activity : Enantiomers often exhibit divergent interactions with chiral biological targets. The S-configuration may be favored in certain drug formulations for optimized efficacy or reduced off-target effects .

Key Observations :

- Stability : Methyl groups in the parent compound confer resistance to oxidative metabolism, making it advantageous for long-acting therapeutics .

- Halogenated Analogs : Fluorine’s electronegativity enhances hydrogen-bonding capacity, useful in targeting polar enzyme active sites, while chlorine’s bulk may improve binding to hydrophobic pockets .

Biological Activity

(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol, also known as (S)-DMPEA, is a chiral amino alcohol that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structure, characterized by a dimethyl-substituted phenyl ring and an amino group, allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol is C10H15NO, with a molecular weight of approximately 165.23 g/mol. The compound features:

- Amino Group : Capable of forming hydrogen bonds with enzymes and receptors.

- Hydroxyl Group : Contributes to its solubility and reactivity.

- Dimethyl-substituted Phenyl Ring : Influences its hydrophobic interactions and overall biological activity.

The biological activity of (S)-DMPEA is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors.

Molecular Targets :

- Enzymes : The amino group can interact with active sites on enzymes, potentially inhibiting their function or altering their catalytic properties.

- Receptors : The compound may bind to cell membrane receptors, influencing signal transduction pathways that affect cellular responses.

Biological Activity Overview

Research indicates that (S)-DMPEA exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that (S)-DMPEA may act as a monoamine neurotransmitter modulator, potentially alleviating symptoms of depression through its interaction with neurotransmitter systems.

- Neuroprotective Properties : The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : There are indications that (S)-DMPEA may reduce inflammation by modulating cytokine production in immune cells.

Case Studies and Experimental Data

Several studies have explored the pharmacological properties of (S)-DMPEA:

- Study on Neuroprotection :

- A study demonstrated that (S)-DMPEA reduced neuronal cell death in models of oxidative stress by upregulating antioxidant defenses.

- Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with (S)-DMPEA compared to control groups.

| Treatment | ROS Levels (µM) | Cell Viability (%) |

|---|---|---|

| Control | 15.0 | 40 |

| (S)-DMPEA | 8.5 | 85 |

- Antidepressant Activity :

- In a rodent model of depression, administration of (S)-DMPEA led to a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.

| Dose (mg/kg) | Immobility Time (s) |

|---|---|

| 0 | 120 |

| 10 | 80 |

| 30 | 50 |

Comparative Analysis with Similar Compounds

(S)-DMPEA can be compared to other compounds with similar structures to understand its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol | Enantiomer with opposite chirality | Different pharmacological profile |

| 2-Amino-2-(4-methylphenyl)ethanol | Single methyl group on phenyl ring | Variations in receptor binding affinity |

| 2-Aminoethanol | Lacks aromatic substitution | Basic amino alcohol without specific activity |

Q & A

Q. What are the optimized synthetic routes for (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves catalytic hydrogenation or continuous flow reactors to enhance yield and scalability. For enantiomerically pure (S)-isomers, asymmetric hydrogenation with chiral catalysts (e.g., Rh or Ru complexes) is critical. Reaction parameters like temperature (20–60°C), solvent polarity (methanol or ethanol), and catalyst loading (1–5 mol%) must be optimized to minimize racemization .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is essential for verifying the phenyl ring substitution pattern (3,5-dimethyl groups) and hydroxyl/amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) or polarimetry confirms enantiomeric excess in the (S)-configuration .

Q. How does the compound’s solubility profile impact its use in biological assays?

Methodological Answer: The compound’s solubility in aqueous buffers (e.g., PBS) is limited due to its hydrophobic dimethylphenyl group. For in vitro assays, co-solvents like DMSO (<1% v/v) are recommended. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins can improve bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination vs. methylation) on the phenyl ring alter biological activity?

Methodological Answer: Comparative studies show that 3,5-dimethyl substitution enhances lipophilicity and membrane permeability compared to fluorinated analogs (e.g., 3,5-difluorophenyl derivatives). However, fluorinated analogs exhibit stronger hydrogen-bonding interactions with target enzymes, as seen in IC differences (e.g., 12 µM for dimethyl vs. 8 µM for difluoro in kinase inhibition assays) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cancer cell lines?

Methodological Answer: Discrepancies in cytotoxicity (e.g., IC of 5.2 µM in MDA-MB-231 vs. 18 µM in HeLa) may arise from cell-specific uptake or metabolic differences. Use isotopic labeling (e.g., H-tagged compound) to quantify intracellular accumulation, and pair with transcriptomic profiling to identify resistance markers like ABC transporters .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

Methodological Answer: The (S)-enantiomer shows 10-fold higher affinity for aminotransferase enzymes than the (R)-form, as demonstrated by surface plasmon resonance (SPR) assays. Molecular docking simulations reveal that the (S)-configuration aligns the hydroxyl group for hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control, reducing racemization. Post-synthesis purification via chiral chromatography (e.g., Chiralpak AD-H column) or diastereomeric salt crystallization (using L-tartaric acid) achieves >99% enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.